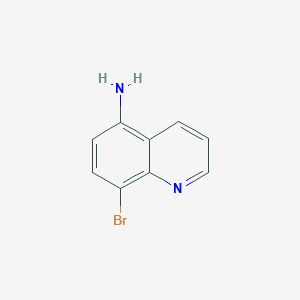

8-Bromoquinolin-5-amine

Descripción general

Descripción

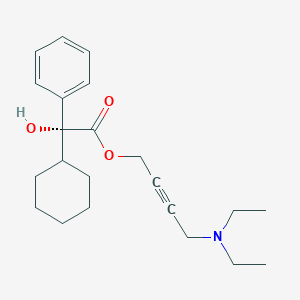

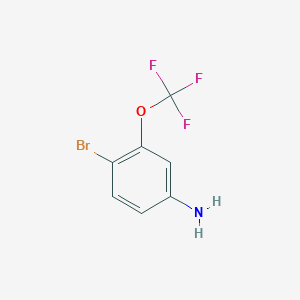

8-Bromoquinolin-5-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is also known by its IUPAC name, 8-bromo-5-quinolinamine .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 8-Bromoquinolin-5-amine, has been reported in the literature . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

8-Bromoquinolin-5-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Physical And Chemical Properties Analysis

8-Bromoquinolin-5-amine is a solid at room temperature . It has a predicted boiling point of 353.3±27.0 °C and a predicted density of 1.649±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

8-Bromoquinolin-5-amine: serves as a valuable scaffold in organic synthesis . It is used to construct complex molecules that are of interest in medicinal chemistry due to their biological activity. For instance, derivatives of quinolin-8-amines have been utilized as agents for various diseases, acting as potential therapeutic agents .

Catalysis

This compound is used in catalysis, particularly in intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation reactions . These reactions are crucial for creating nitrogen-containing heterocycles, which are important in many areas of chemistry, including drug development and industrial chemistry .

Material Science

In material science, 8-Bromoquinolin-5-amine can be modified to create materials with specific electronic and optical properties. Its derivatives can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

C–H Bond Activation/Functionalization

The compound is instrumental in the field of C–H bond activation/functionalization. It acts as a bidentate directing group or ligand auxiliary, which is crucial for the selective functionalization of carboxamide scaffolds . This application is significant in the synthesis of various substituted quinoline derivatives .

Biochemical Research

8-Bromoquinolin-5-amine: is used in biochemical research to study protein interactions and enzyme activities. It can be incorporated into peptides and proteins as a probe to understand biological processes at the molecular level .

Environmental Chemistry

In environmental chemistry, this compound can be used to detect and quantify trace metals in water and soil samples. Its ability to form complexes with metals makes it a useful reagent in analytical techniques such as spectrophotometry .

Safety And Hazards

8-Bromoquinolin-5-amine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

8-bromoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFYSPONYGTMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513705 | |

| Record name | 8-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinolin-5-amine | |

CAS RN |

116632-58-7 | |

| Record name | 8-Bromo-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)